1-(3-Bromo-5-fluorobenzyl)piperazine
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Overview
Description
1-(3-Bromo-5-fluorobenzyl)piperazine is an organic compound with the molecular formula C11H14BrFN2 It is a derivative of piperazine, a heterocyclic amine, and features a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorobenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 3-bromo-5-fluorobenzyl chloride with piperazine. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced amines or other reduced derivatives.
Scientific Research Applications
1-(3-Bromo-5-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
- 1-(3-Bromo-4-fluorobenzyl)piperazine
- 1-(3-Chloro-5-fluorobenzyl)piperazine
- 1-(3-Bromo-5-chlorobenzyl)piperazine
Comparison: 1-(3-Bromo-5-fluorobenzyl)piperazine is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring. This positioning can influence the compound’s reactivity and biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific research applications .
Properties
Molecular Formula |
C11H14BrFN2 |
---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrFN2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2 |
InChI Key |
KDQYBUUNOKBJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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